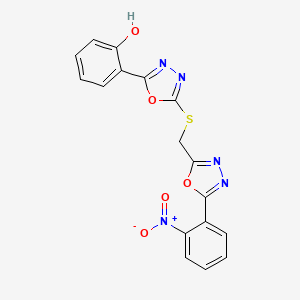
2-(5-(((5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(((5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)phenol is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(((5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)phenol typically involves multi-step reactions. One common method includes the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with nitro-substituted aromatic aldehydes. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-(((5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and bases like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can lead to various ether or ester derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-(((5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)phenol involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The pathways involved may include inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Known for its antimicrobial activity.
Indole derivatives: Exhibits a wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
2-(5-(((5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)phenol is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its dual oxadiazole rings and nitrophenyl group make it a versatile compound for various applications.
Properties
CAS No. |
332883-11-1 |
|---|---|
Molecular Formula |
C17H11N5O5S |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
2-[5-[[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]-1,3,4-oxadiazol-2-yl]phenol |
InChI |
InChI=1S/C17H11N5O5S/c23-13-8-4-2-6-11(13)16-20-21-17(27-16)28-9-14-18-19-15(26-14)10-5-1-3-7-12(10)22(24)25/h1-8,23H,9H2 |
InChI Key |
VYGUJAYAWPIQTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)CSC3=NN=C(O3)C4=CC=CC=C4O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


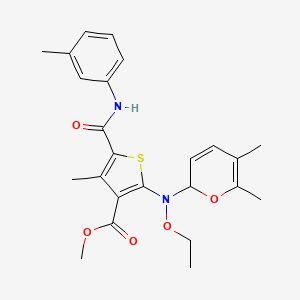
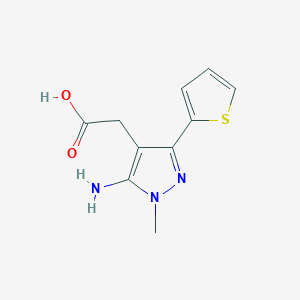

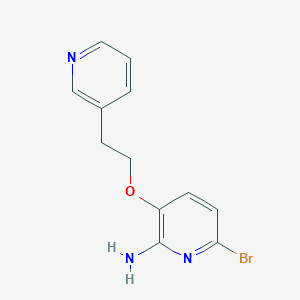
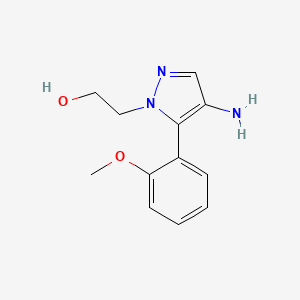

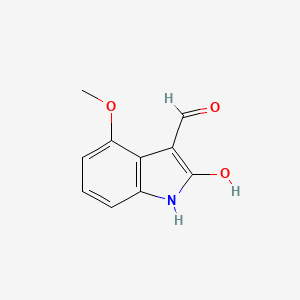
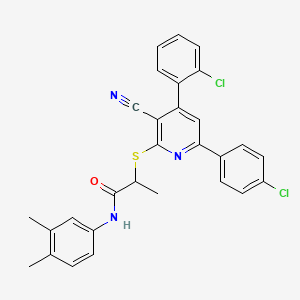
![6-Aminobenzo[d]isoxazole-3-carbonitrile](/img/structure/B11776321.png)
![Hexahydro-1H-pyrrolo[3,2-c]pyridin-3(2H)-one](/img/structure/B11776324.png)
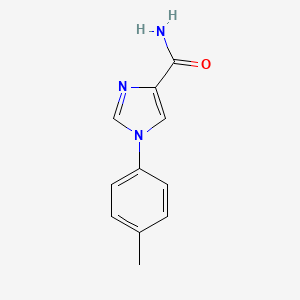
![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine](/img/structure/B11776334.png)


